molecular formula C8H16N2 B8571439 N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

Cat. No. B8571439
M. Wt: 140.23 g/mol
InChI Key: DJLZKCPEXBVIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-N-methylamine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-N-methylethanamine

InChI

InChI=1S/C8H16N2/c1-9-5-8-10-6-3-2-4-7-10/h2-3,9H,4-8H2,1H3

InChI Key

DJLZKCPEXBVIJA-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCC=CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

80% Aluminum lithium hydride (0.36 g, 7.5 mmol) was suspended in tetrahydrofuran (10 mL). A solution of 1,1-dimethylethyl N-[2-(3,6-dihydropyridin-1(2H)-yl)ethyl]carbamate (0.68 g, 3.0 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto at room temperature over 10 minutes, and the mixture was refluxed for 3 hours. The reaction solution was cooled to room temperature, and then a 1 N aqueous sodium hydroxide solution (20 mL) was added portionwise thereto. Insolubles were filtered off through a Celite, and the Celite was washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure, and the residue was purified with amino silica gel column chromatography (hexane:ethyl acetate=19:1 to ethyl acetate) to obtain the title compound (0.18 g, yield 42%).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl N-[2-(3,6-dihydropyridin-1(2H)-yl)ethyl]carbamate
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
42%

Synthesis routes and methods II

Procedure details

By using 1,2,3,6-tetrahydropyridine (960.2 mg) as a starting material, the title compound (855 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
960.2 mg
Type
reactant
Reaction Step Two

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